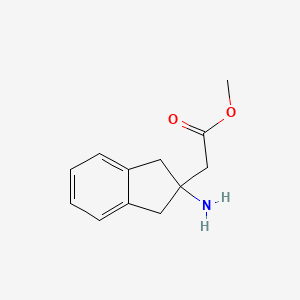

Methyl 2-(2-amino-2,3-dihydro-1h-inden-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate typically involves the reaction of 2-amino-2,3-dihydro-1H-indene with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features but different functional groups.

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride: A hydrochloride salt form of the compound with different solubility properties

Uniqueness

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate, a compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an indane ring system, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and an ester functional group contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 1059652-38-8 |

This compound is believed to interact with various biological molecules through its functional groups. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters due to its structural similarity to amphetamines .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated varying degrees of inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral and Anticancer Potential

The compound's structural similarity to known bioactive molecules positions it as a candidate for antiviral and anticancer research. Preliminary studies indicate that it may possess properties that inhibit viral replication and tumor cell proliferation. Its mechanism may involve modulation of biochemical pathways related to cell growth and immune response .

Case Studies

- Antibacterial Efficacy : A study conducted on various alkaloids showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a novel antibacterial agent.

- Neuropharmacological Studies : Due to its potential effects on neurotransmitter levels, the compound has been investigated in models of neurological disorders. It was found to enhance the release of serotonin and norepinephrine, which could be beneficial in treating conditions such as depression and anxiety .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption following oral administration, with extensive distribution throughout the body. Metabolism primarily occurs in the liver, with excretion via urine .

Properties

IUPAC Name |

methyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11(14)8-12(13)6-9-4-2-3-5-10(9)7-12/h2-5H,6-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZKYGRDGDGJNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CC2=CC=CC=C2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.